

Application Notes and Protocols for Fenoprop in Herbicide Research

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Compound of Interest

Compound Name: *Fenoprop ethanolamine*

Cat. No.: *B15345265*

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Disclaimer: Fenoprop, also known as 2,4,5-TP or Silvex, is an obsolete phenoxy herbicide.[1][2] Its use has been banned in many countries, including the United States since 1985, due to significant health and environmental concerns, primarily related to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound.[1][3][4][5] The information provided here is for historical and research purposes only and does not constitute a recommendation for its use. Researchers should adhere to all safety and regulatory guidelines concerning hazardous and banned substances.

No specific research data was found for "**Fenoprop ethanolamine**." The following information is based on the active ingredient, Fenoprop, and general knowledge of synthetic auxin herbicides. The ethanolamine salt formulation would have been intended to increase the water solubility of Fenoprop for application.[3]

Application Notes

Introduction

Fenoprop is a synthetic auxin herbicide that was historically used for the post-emergence control of woody plants and broadleaf weeds in various settings, including rice fields, sugarcane, and rangelands.[1][6] It acts as a plant growth regulator, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at unnaturally high concentrations, leading to uncontrolled and disorganized growth, and ultimately, plant death.[1][7]

Mechanism of Action

Fenoprop, like other synthetic auxin herbicides, disrupts normal plant growth by overwhelming the natural auxin signaling pathways.^{[8][9]} The key steps in its mechanism of action are as follows:

- **Perception:** Fenoprop is perceived by the TIR1/AFB family of auxin co-receptors within the plant cell.^{[10][11]}
- **Ternary Complex Formation:** The binding of Fenoprop to the TIR1/AFB receptor facilitates the formation of a ternary complex with Aux/IAA transcriptional repressor proteins.^[10]
- **Ubiquitination and Degradation:** This complex formation targets the Aux/IAA repressors for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to their degradation by the 26S proteasome.^{[10][12]}
- **Gene Expression:** The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.^{[8][9]}
- **Physiological Effects:** The massive and uncontrolled expression of these genes leads to a cascade of physiological disruptions, including epinasty, stem swelling, and root inhibition. It also stimulates the overproduction of other plant hormones like ethylene and abscisic acid (ABA), which contributes to senescence and ultimately, plant death.^{[11][12]}

Herbicidal Spectrum

Fenoprop was primarily effective against broadleaf weeds and woody plants.^{[1][7]} Grasses are generally more tolerant to synthetic auxin herbicides, although the exact mechanisms of selectivity are not fully understood.

Data Presentation

The efficacy of a herbicide is typically evaluated through dose-response studies, which determine the concentration of the herbicide required to achieve a certain level of plant growth inhibition (e.g., GR50, the concentration for 50% growth reduction). The results are often presented in tabular format for clear comparison.

Table 1: Hypothetical Dose-Response Data for Fenoprop on Various Weed Species. This table is a representative example of how data would be presented and is not based on actual experimental results for **Fenoprop ethanolamine**.

Weed Species	GR ₅₀ (g a.i./ha)	95% Confidence Interval	Slope
Abutilon theophrasti (Velvetleaf)	150	135-165	2.5
Amaranthus retroflexus (Redroot Pigweed)	120	110-130	2.8
Setaria faberi (Giant Foxtail)	> 2000	N/A	N/A
Zea mays (Corn)	> 2000	N/A	N/A

Table 2: Hypothetical Efficacy of Fenoprop in a Whole-Plant Bioassay at a Fixed Application Rate (e.g., 500 g a.i./ha). This table is a representative example of how data would be presented and is not based on actual experimental results for **Fenoprop ethanolamine**.

Weed Species	Injury Rating (0-100%) at 14 DAT ¹	Biomass Reduction (%) at 21 DAT ¹
Abutilon theophrasti	95 ± 3	98 ± 2
Amaranthus retroflexus	98 ± 2	99 ± 1
Setaria faberi	15 ± 5	20 ± 7
Zea mays	10 ± 4	12 ± 5

¹DAT: Days After Treatment. Values are mean ± standard error.

Experimental Protocols

The following are generalized protocols for herbicide efficacy testing and are not specific to the banned substance Fenoprop. Researchers must adapt these protocols based on their specific research questions, target species, and available facilities, while adhering to all safety regulations.

Protocol 1: Dose-Response Bioassay in a Controlled Environment

Objective: To determine the effective dose of a herbicide required to control target weed species.

Materials:

- Herbicide stock solution
- Target weed seeds
- Pots (e.g., 10 cm diameter) filled with appropriate soil mix
- Growth chamber or greenhouse with controlled temperature, humidity, and light
- Laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha)
- Balance for weighing plant biomass
- Data analysis software

Methodology:

- **Plant Preparation:** Sow seeds of the target weed species in pots. Grow the plants in a controlled environment until they reach a specific growth stage (e.g., 2-4 true leaves).
- **Herbicide Dilution:** Prepare a series of herbicide dilutions from the stock solution to create a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha). Include a control treatment with no herbicide.
- **Herbicide Application:** Arrange the pots in the track sprayer. Apply the different herbicide rates to the plants. Ensure even coverage. Each treatment should have multiple replicates

(e.g., 4-6).

- **Post-Treatment Care:** Return the pots to the controlled environment and water as needed, avoiding washing the herbicide off the foliage.
- **Data Collection:** At a set time point (e.g., 14 or 21 days after treatment), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
- **Biomass Measurement:** Harvest the above-ground biomass for each pot. Dry the biomass in an oven at a specific temperature (e.g., 70°C) for a set time (e.g., 72 hours) and record the dry weight.
- **Data Analysis:** Calculate the percent growth reduction relative to the untreated control. Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR₅₀ value.

Protocol 2: Whole-Plant Efficacy and Crop Safety Bioassay

Objective: To assess the herbicidal efficacy on various weed species and the safety on a desired crop at a potential field application rate.

Materials:

- Same as Protocol 1, plus seeds of the desired crop species.

Methodology:

- **Plant Preparation:** Grow both weed and crop species in separate pots to the desired growth stage.
- **Herbicide Application:** Using a calibrated sprayer, apply the herbicide at one or more fixed rates (e.g., a proposed field use rate) to both the weed and crop species. Include an untreated control for each species.
- **Post-Treatment Care:** Maintain the plants in a controlled environment.
- **Data Collection and Analysis:**

- Visually assess injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
- At the end of the experiment (e.g., 21 days), harvest the above-ground biomass, determine the dry weight, and calculate the percent biomass reduction compared to the untreated control for each species.
- Statistically compare the injury and biomass reduction between weed and crop species to evaluate selectivity.

Visualizations

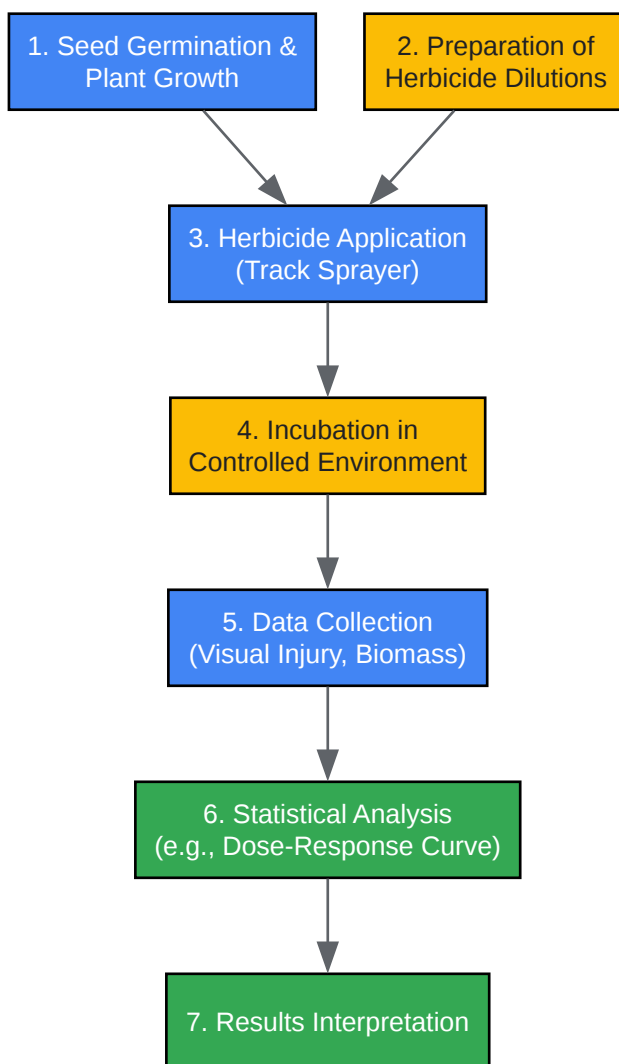
Signaling Pathway



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Caption: Synthetic auxin herbicide signaling pathway.

Experimental Workflow



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Caption: Generalized workflow for herbicide efficacy testing.

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